9,10-Anthracenedione, 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione is a chemical compound with the molecular formula C17H14O6 . It is known for its unique structure, which includes two hydroxyl groups, a methoxy group, and a methoxymethyl group attached to an anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthracene derivatives.
Functional Group Introduction: Hydroxyl, methoxy, and methoxymethyl groups are introduced through various chemical reactions, including hydroxylation, methylation, and methoxymethylation.
Oxidation: The anthracene core is oxidized to form the anthracene-9,10-dione structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Oxidation: Using catalysts such as vanadium pentoxide (V2O5) to facilitate the oxidation process.
Solvent Extraction: Employing solvents like trichlorobenzene to dissolve and purify the product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to other derivatives.
Substitution: Substitution reactions can replace existing functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as nitric acid (HNO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: Such as alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxylated or methoxylated derivatives, while reduction may produce reduced anthracene derivatives .
Scientific Research Applications
1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential antibacterial properties against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. For example:
Comparison with Similar Compounds
Similar Compounds
1,6-Dihydroxy-5-methoxy-2-methoxymethylanthraquinone: A closely related compound with similar functional groups.
5,15-Di-O-methyl morindol: Another anthraquinone derivative with comparable properties.
5,15-O-dimethylmorindol:
Uniqueness
1,6-Dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,6-dihydroxy-5-methoxy-2-(methoxymethyl)anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-22-7-8-3-4-9-12(14(8)19)15(20)10-5-6-11(18)17(23-2)13(10)16(9)21/h3-6,18-19H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHLOCIPXRSWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3OC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470429 |
Source
|
Record name | 9,10-Anthracenedione, 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877238-55-6 |
Source
|
Record name | 9,10-Anthracenedione, 1,6-dihydroxy-5-methoxy-2-(methoxymethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.